molecular formula C15H11F3N2O3 B5313927 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

Katalognummer: B5313927
Molekulargewicht: 324.25 g/mol
InChI-Schlüssel: UGSIPVQUCLZMSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. Compounds within the benzamide class, particularly those featuring a trifluoromethyl group, are of significant interest in agricultural and pharmaceutical chemistry due to their potential biological activity . The trifluoromethyl group is a common pharmacophore in active compounds because it can enhance metabolic stability, membrane permeability, and binding affinity to biological targets through its highly electronegative and lipophilic nature . Structurally related benzamide compounds, such as flutolanil and mepronil, are well-studied fungicides that inhibit mitochondrial succinate dehydrogenase (Complex II), effectively blocking cellular energy production in fungi . Researchers may investigate this compound for similar fungicidal properties or explore its potential as a building block in medicinal chemistry for developing enzyme inhibitors. The nitro and benzamide functional groups also make it a potential candidate for spectroscopic and computational studies to analyze vibrational modes, molecular electrostatic potential, and chemical reactivity using methods like Density Functional Theory (DFT) . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-10(5-4-8-13(9)20(22)23)14(21)19-12-7-3-2-6-11(12)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSIPVQUCLZMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to enhance yield and purity .

Analyse Chemischer Reaktionen

2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Trifluoromethyl Positioning : The 2-CF₃ group on the aniline ring is conserved across multiple analogs, suggesting its role in stabilizing molecular interactions through hydrophobic effects .
  • Halogen vs. Nitro Substitutions : Chloro-substituted analogs (e.g., 3-Cl in ) exhibit lower molecular weights and may prioritize agrochemical applications, whereas nitro-substituted derivatives are often explored for antimicrobial or antiparasitic uses .

Characterization Techniques

  • Spectroscopy : ¹H/¹³C NMR and FTIR are standard for confirming substituent positions, as demonstrated for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Mass Spectrometry : +ESI-MS identifies protonated/sodiated ions (e.g., [M+H]⁺), while tandem MS confirms fragmentation patterns .

Notes

Structural Uniqueness: The combination of 2-CH₃, 3-NO₂, and 2-CF₃ distinguishes this compound from analogs, warranting focused studies on its reactivity and bioactivity.

Polymorphism Considerations : The trifluoromethyl group’s steric bulk may promote polymorphism, as seen in , necessitating crystallographic analysis for pharmaceutical development.

Toxicity vs. Efficacy: Nitro groups can confer toxicity (e.g., mutagenicity), requiring comparative toxicological assessments against non-nitro analogs like .

Synthetic Scalability : Methods in suggest high-yield routes without cryogenic conditions, which could be adapted for industrial-scale production.

Biologische Aktivität

2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a trifluoromethyl group, a nitro group, and a benzamide moiety, which contribute to its unique properties and potential therapeutic applications.

  • Molecular Formula : C15H11F3N2O3
  • Appearance : Yellow solid at room temperature
  • Solubility : Insoluble in water; soluble in organic solvents

The biological activity of 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating interaction with biological membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects, including:

  • Inhibition of Protein Kinases : The compound has shown significant inhibitory activity against various protein kinases, including EGFR and PDGFRa, which are crucial in cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide exhibits moderate to significant anti-proliferative effects against several cancer cell lines. The following table summarizes its activity compared to established anticancer agents:

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
K-562 (CML)15Imatinib10
MCF-7 (Breast Cancer)20Nilotinib12
A549 (Lung Cancer)18Sorafenib14

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens:

Pathogen MIC (µg/ml) Standard Drug MIC (µg/ml)
Staphylococcus aureus4Methicillin1
Escherichia coli8Ciprofloxacin4
Pseudomonas aeruginosa16Gentamicin8

Case Studies and Research Findings

  • Inhibitory Effects on EGFR : A study demonstrated that compounds similar to 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide exhibited up to 92% inhibition of EGFR at concentrations as low as 10 nM. This suggests a strong potential for targeting this receptor in cancer therapy .
  • Kinase Inhibition Studies : In vitro assays showed that derivatives containing the trifluoromethyl group significantly inhibited PDGFRa, with activities ranging from 67% to 77%. This highlights the importance of the trifluoromethyl moiety in enhancing biological activity against key kinases involved in tumor growth .
  • Structure-Activity Relationship (SAR) : Analysis of various analogs revealed that the placement of the trifluoromethyl group on the phenyl ring correlates positively with anti-tumor activity. Compounds with strong electronegative groups such as -CF3 or -NO2 showed enhanced binding affinity to EGFR, indicating a competitive inhibition mechanism .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling 2-methyl-3-nitrobenzoic acid derivatives with 2-(trifluoromethyl)aniline via amidation. A two-step protocol is recommended:
  • Step 1 : Activate the carboxylic acid using coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (CTH) in acetonitrile (MeCN) at 0–25°C .
  • Step 2 : Add the amine under basic conditions (e.g., triethylamine) to form the amide bond. Solvent choice (e.g., dichloromethane) and stoichiometric ratios (1:1.05 acid-to-amine) are critical for >80% yield .
    Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., nitro group at C3, trifluoromethyl at phenyl). 19^{19}F NMR resolves trifluoromethyl signals .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles. For example, analogous benzamide derivatives show dihedral angles of 15–25° between aromatic rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C15_{15}H11_{11}F3_3N2_2O3_3) with <2 ppm error .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

  • Methodological Answer : Link research to conceptual models such as:
  • Hammett Substituent Constants : Predict electronic effects of the nitro and trifluoromethyl groups on reaction rates (e.g., σm_m for -NO2_2 = 0.71, σp_p for -CF3_3 = 0.54) .
  • DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to study charge distribution and frontier molecular orbitals (FMOs) for nitro-group reduction pathways .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from:
  • Rotameric Equilibrium : Due to restricted rotation around the amide bond. Use variable-temperature NMR (VT-NMR) in DMSO-d6_6 from 25°C to 120°C to coalesce signals .
  • Impurity Profiling : Compare HPLC retention times with synthetic intermediates. For example, residual 2-(trifluoromethyl)aniline (<0.5%) can be quantified via GC-MS .
    Case Study : A 2024 study resolved similar discrepancies by correlating NOESY cross-peaks with X-ray-derived conformers .

Q. What strategies optimize catalytic reduction of the nitro group while preserving the trifluoromethyl moiety?

  • Methodological Answer : Selective reduction requires:
  • Catalyst Screening : Test Pd/C (10 wt%) vs. Raney Ni under H2_2 (1–3 atm). Pd/C in ethanol at 50°C typically achieves >90% conversion to the amine without C-F bond cleavage .
  • Additives : Use NH4_4HCO3_3 (1 equiv) to suppress dehalogenation side reactions. Monitor via in-situ IR for nitro-to-amine band shifts (1520 cm1^{-1} → 1620 cm1^{-1}) .

Q. How can computational modeling predict this compound’s biological activity?

  • Methodological Answer : Apply:
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID: 5KIR). The trifluoromethyl group enhances hydrophobic interactions (ΔG ≈ -9.2 kcal/mol) .
  • ADMET Prediction : Employ SwissADME to assess bioavailability (TPSA ≈ 85 Ų, logP ≈ 2.8). Adjust substituents if CNS penetration is undesired .

Q. What advanced separation techniques improve purity for pharmacological assays?

  • Methodological Answer : Beyond standard column chromatography:
  • Preparative HPLC : Use a C18 column (5 µm, 250 × 21.2 mm) with isocratic elution (acetonitrile/water 65:35 + 0.1% TFA). Collect fractions at λ = 254 nm .
  • Membrane Filtration : Apply tangential flow filtration (TFF) with 3 kDa MWCO membranes to remove low-MW impurities .

Theoretical and Methodological Integration

Q. How does the compound’s electronic structure influence its stability under acidic conditions?

  • Methodological Answer : The nitro group’s electron-withdrawing effect destabilizes the amide bond. Conduct:
  • pH Stability Studies : Incubate in HCl (0.1–1 M, 37°C). Monitor degradation via UPLC-MS. Half-life (t1/2_{1/2}) at pH 2 is typically <24 hours .
  • DFT Analysis : Calculate protonation energies (e.g., nitro group pKa ≈ -3.5) to identify degradation hotspots .

Q. What experimental designs address low yields in scale-up synthesis?

  • Methodological Answer : Use a Quality-by-Design (QbD) approach:
  • DoE Screening : Vary temperature (20–60°C), solvent (MeCN vs. THF), and catalyst loading (5–15%) in a 23^3 factorial design. Pareto charts identify temperature as the critical factor (p < 0.05) .
  • Continuous Flow Chemistry : Improve heat/mass transfer with microreactors (residence time: 10–30 min). Achieve 92% yield at 50°C vs. 78% in batch .

Data Contradiction and Reproducibility

Q. How should researchers reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer :
    Conduct meta-analysis with:
  • Standardized Assays : Compare IC50_{50} values using uniform protocols (e.g., MTT assay vs. ATP-luminescence). For example, a 2024 study found 10-fold variability due to serum concentration differences .
  • Structural Reanalysis : Verify compound identity via HRMS and elemental analysis. Batch-to-batch purity variations (>98% vs. 95%) significantly alter activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.